molecular formula C11H10N2O2 B2811471 (Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide CAS No. 890877-86-8

(Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2811471
CAS No.: 890877-86-8
M. Wt: 202.213
InChI Key: NVLQKVXLIXQLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.213. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Ene-Reduction by Fungi: (Jimenez et al., 2019) reported the enantioselective synthesis of (Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide derivatives using marine and terrestrial fungi. This process involves an ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to produce a compound with a CN-bearing stereogenic center.

Cyclopropane Derivatives as Inhibitors

  • Inhibition of Mycolic Acid Biosynthesis: (Hartmann et al., 1994) synthesized derivatives of cyclopropane fatty acids, which are related to this compound. These derivatives have shown potential as inhibitors of mycolic acid biosynthesis, a key component in mycobacterial cell walls.

Synthesis of Furan Derivatives

  • Synthesis of Substituted Furans: (Du et al., 2009) and (Liu et al., 2005) have demonstrated methods for the efficient synthesis of substituted furans, which are key structural components in this compound.

Biological Activities and Structural Analysis

  • Synthesis and Biological Activities of Cyanoacrylates

    (Liu et al., 2007) synthesized a series of cyanoacrylates containing furan or tetrahydrofuran moieties. They evaluated their herbicidal, plant growth regulatory, fungicidal, and antiviral activities, providing insights into the potential applications of compounds structurally related to this compound.

  • Structural Analysis of Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate

    (Johnson et al., 2006) conducted a detailed structural analysis of a related compound, providing valuable information for understanding the structure and reactivity of this compound derivatives.

Catalytic Applications

  • Z-Selective Hydroamidation of Alkynes: (Buba et al., 2011) explored a catalytic system for the addition of nitrogen nucleophiles to terminal alkynes, forming Z-enamide products. This research highlights potential catalytic applications for similar structures.

Properties

IUPAC Name

(Z)-2-cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-7-8(6-10-2-1-5-15-10)11(14)13-9-3-4-9/h1-2,5-6,9H,3-4H2,(H,13,14)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLQKVXLIXQLGN-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C(=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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